molecular formula C10H11NO2 B14637414 5-Methyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 52553-03-4

5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14637414
CAS No.: 52553-03-4
M. Wt: 177.20 g/mol
InChI Key: BEKBWPRBKFIVDP-UHFFFAOYSA-N
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Description

5-Methyl-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is particularly notable for its role as a chiral auxiliary in asymmetric synthesis and its potential antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of phenylglycinol with methyl isocyanate under controlled conditions to form the desired oxazolidinone ring . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the oxazolidinone scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in a chemical paste medium has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for N-arylation, trifluoromethylalkenes for photoredox reactions, and phosphazene bases for hydroamidation .

Major Products Formed

The major products formed from these reactions are typically substituted oxazolidinones, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, the compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of peptide bonds, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural configuration, which imparts distinct chiral properties and makes it a valuable chiral auxiliary in asymmetric synthesis. Its potential antibacterial activity also sets it apart from other oxazolidinones .

Properties

CAS No.

52553-03-4

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-methyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-10(7-11-9(12)13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)

InChI Key

BEKBWPRBKFIVDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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